

Diethyl 3-oxopentanedioate: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: Diethyl 3-oxopentanedioate

Cat. No.: B050787

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An In-depth Examination of a Versatile Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl 3-oxopentanedioate, also known as diethyl acetonedicarboxylate, is a key β -keto ester that serves as a versatile and pivotal building block in synthetic organic chemistry. Its unique structural features, including two ester functionalities flanking an active methylene group, render it a valuable precursor for the synthesis of a wide array of complex molecules and heterocyclic systems. This technical guide provides a comprehensive overview of **Diethyl 3-oxopentanedioate**, including its chemical identity, physicochemical properties, and detailed experimental protocols for its application in advanced synthesis. A particular focus is placed on its utility in multicomponent reactions for the construction of novel molecular scaffolds relevant to drug discovery and development.

Chemical Identity and Synonyms

The compound with the systematic IUPAC name **diethyl 3-oxopentanedioate** is a well-established reagent in organic synthesis.^[1] It is widely recognized by a variety of synonyms, which are frequently encountered in chemical literature and commercial catalogs. A comprehensive list of these synonyms is provided below to aid in the identification and sourcing of this reagent.

IUPAC Name: **diethyl 3-oxopentanedioate**[\[1\]](#)

Common Synonyms:

- Diethyl 1,3-acetonedicarboxylate[\[1\]](#)
- Diethyl 3-oxoglutarate[\[1\]](#)
- Pentanedioic acid, 3-oxo-, diethyl ester[\[1\]](#)
- Ethyl acetonedicarboxylate[\[1\]](#)
- Ethyl 3-oxoglutarate[\[1\]](#)
- 3-Oxopentanedioic acid diethyl ester[\[1\]](#)
- Acetonedicarboxylic acid diethyl ester[\[1\]](#)
- Diethyl acetone dicarboxylate[\[1\]](#)
- 3-Oxoglutaric acid, diethyl ester[\[1\]](#)
- Diethyl β -oxoglutarate[\[1\]](#)
- Diethyl β -ketoglutarate[\[1\]](#)

Physicochemical Properties

A thorough understanding of the physicochemical properties of **Diethyl 3-oxopentanedioate** is essential for its safe handling, storage, and effective use in chemical reactions. The following tables summarize key experimental and computed properties of this compound.

Table 1: General and Physical Properties

Property	Value	Source
Molecular Formula	C ₉ H ₁₄ O ₅	[2]
Molecular Weight	202.20 g/mol	[1]
Appearance	Colorless liquid	[1]
Density	1.113 g/mL at 25 °C	[2]
Boiling Point	250 °C	[2]
Refractive Index	n ₂₀ /D 1.440	[2]
Flash Point	187 °F (86.1 °C)	[2][3]
Water Solubility	10 g/L (20 °C)	[2]
Solubility	Soluble in alcohol, ether, benzene; insoluble in water.	[2]

Table 2: Computed Properties

Property	Value	Source
XLogP3-AA	0.7	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	5	[1]
Rotatable Bond Count	8	[1]
Exact Mass	202.08412354 Da	[1]
Monoisotopic Mass	202.08412354 Da	[1]
Polar Surface Area	69.7 Å ²	[1]

Experimental Protocols

Diethyl 3-oxopentanedioate is a versatile reagent employed in a variety of synthetic transformations. Below is a detailed experimental protocol for its use in a domino reaction to synthesize fluorenone-fused coumarins, highlighting its utility in constructing complex heterocyclic systems.

DMAP-Catalyzed Synthesis of Fluorenone-Fused Coumarins

This protocol details the base-catalyzed reaction of Diethyl 1,3-acetonedicarboxylate with 2-hydroxybenzylideneindenediones, which proceeds through a domino Michael–intramolecular Knoevenagel–aromatization–lactonization sequence.^[2]^[4]

Materials:

- 2-Hydroxybenzylideneindenediones (1 equiv)
- Diethyl 1,3-acetonedicarboxylate (1.2 equiv)
- 4-Dimethylaminopyridine (DMAP) (0.3 equiv)
- Ethanol
- Aqueous acetic acid solution (10%)

Procedure:

- To a solution of the appropriate 2-hydroxybenzylideneindenedione (1 equiv, 1 mmol) and diethyl 1,3-acetonedicarboxylate (1.2 equiv, 1.2 mmol) in ethanol (10 mL), add 4-dimethylaminopyridine (DMAP, 0.3 equiv, 0.3 mmol).^[2]
- Heat the reaction solution at 70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) analysis (approximately 2 hours).^[2]
- Upon completion of the reaction, allow the solution to cool to room temperature.^[2]
- Add aqueous acetic acid solution (10%) to the cooled reaction mixture.^[2]

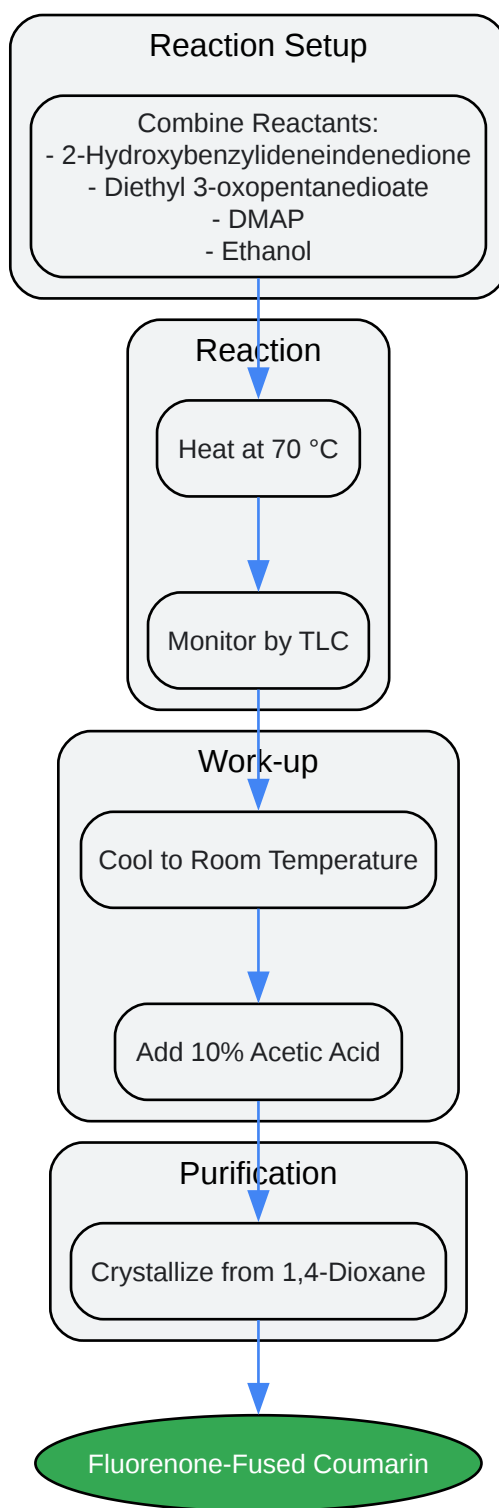
Table 3: Reaction Conditions and Yields for the Synthesis of Fluorenone-Fused Coumarins

Entry	Catalyst (mol%)	Solvent	Temperature (°C)	Time (h)	Yield (%)
1	Cs ₂ CO ₃ (30)	Ethanol	Reflux	2	39
2	DMAP (30)	Ethanol	70	2	up to very good yields
3	L-proline (30)	Ethanol	70	2	Low
4	Uncatalyzed	Ethanol	70	2	Very low

Data adapted from Shkoor, M., & Bayari, R. (2021). DMAP-Catalyzed Reaction of Diethyl 1,3-Acetonedicarboxylate with 2-Hydroxybenzylideneindenediones: Facile Synthesis of Fluorenone-Fused Coumarins. *Synlett*, 32.[2][4]

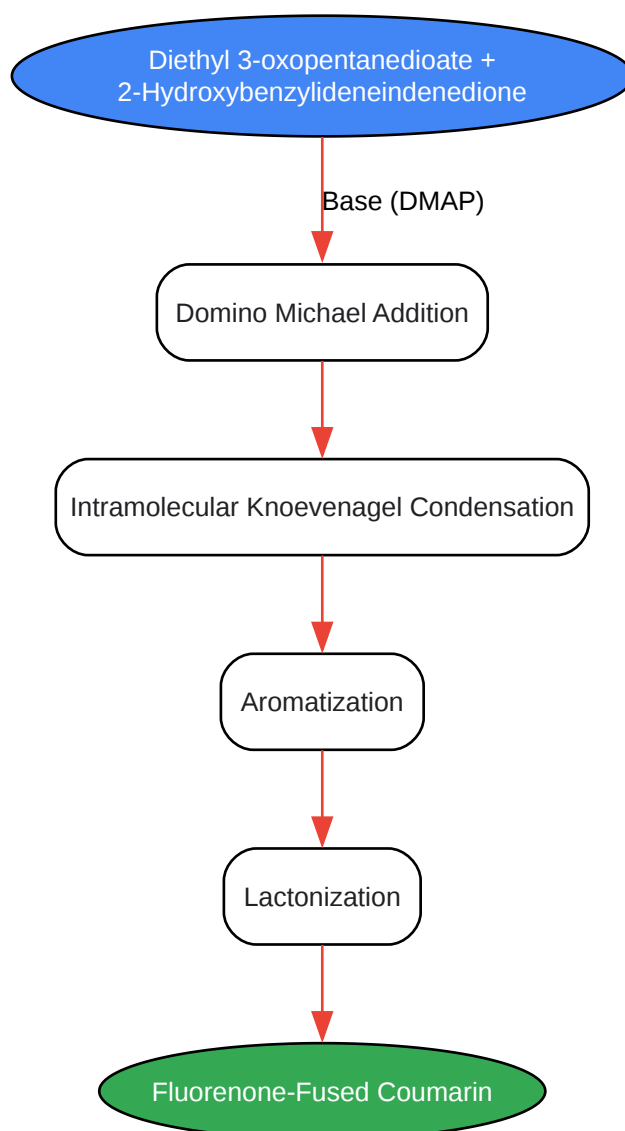
Synthetic Pathways and Logical Workflows

While direct involvement in biological signaling pathways is not prominently documented, the utility of **Diethyl 3-oxopentanedioate** in constructing complex molecular architectures is well-established. The following diagrams illustrate a representative experimental workflow and a domino reaction mechanism involving this versatile reagent.



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Caption: Experimental workflow for the synthesis of fluorenone-fused coumarins.



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Caption: Domino reaction pathway for coumarin synthesis.

Conclusion

Diethyl 3-oxopentanedioate is an indispensable reagent in organic synthesis, offering a reliable and versatile platform for the construction of diverse and complex molecular architectures. Its utility in multicomponent and domino reactions, as exemplified by the synthesis of fluorenone-fused coumarins, underscores its importance in the development of novel heterocyclic compounds with potential applications in medicinal chemistry and materials

science. This guide provides researchers with a solid foundation of its chemical properties and a practical experimental protocol to facilitate its effective use in the laboratory.

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